molecular formula C24H20ClN3O5 B2929745 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 921578-01-0

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

货号: B2929745
CAS 编号: 921578-01-0
分子量: 465.89
InChI 键: AOOHEMPFJBXOAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a hybrid structure combining a pyridazinone core and a coumarin-carboxamide scaffold. The pyridazinone moiety is substituted with a 4-chlorophenyl group, while the coumarin ring features an 8-ethoxy substituent and a carboxamide-linked ethyl chain.

属性

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-8-ethoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O5/c1-2-32-20-5-3-4-16-14-18(24(31)33-22(16)20)23(30)26-12-13-28-21(29)11-10-19(27-28)15-6-8-17(25)9-7-15/h3-11,14H,2,12-13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOHEMPFJBXOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C18H16ClN5O3. It features a complex structure that includes a chromene core, a pyridazine moiety, and an ethoxy group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC18H16ClN5O3
Molecular Weight367.80 g/mol
CAS Number1282125-83-0
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the chlorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins. The mechanism may involve inhibition of key enzymes involved in various metabolic pathways.

1. Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in several diseases such as Alzheimer's and cancer. In vitro studies demonstrate that compounds structurally similar to this one exhibit significant GSK-3β inhibition with IC50 values ranging from 1.6 µM to 12.5 µM in various cell lines .

2. Anti-inflammatory Activity

Pyridazine derivatives have shown promise as selective COX-2 inhibitors, which are crucial for managing inflammation and pain. The compound's structural features suggest potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

3. Neuroprotective Effects

Given its potential to inhibit GSK-3β, this compound may also possess neuroprotective effects. Studies on related compounds indicate that they can enhance neuronal survival and function in models of neurodegeneration, suggesting that this compound could be beneficial in treating neurodegenerative diseases .

Case Study 1: GSK-3β Inhibition

A study involving a series of pyridazine derivatives demonstrated that modifications in the structure led to varying degrees of GSK-3β inhibition. The most effective compounds exhibited IC50 values significantly lower than those of existing treatments, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Anti-inflammatory Properties

In another study, several pyridazine derivatives were tested for their COX-2 inhibitory activity. Results showed that certain modifications increased anti-inflammatory effects while minimizing side effects associated with non-selective COX inhibitors .

相似化合物的比较

Structural Analog: N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Key Differences :

  • Substituent Position : The ethyl linker in the target compound is replaced with a propyl chain in this analog.
  • Chromene Substituent : The target compound has an 8-ethoxy group, whereas this analog lacks substituents on the chromene ring.
    Implications :
  • The ethoxy group in the target compound may enhance lipophilicity and membrane permeability compared to the unsubstituted chromene in the analog .
  • Molecular weight differences (435.9 g/mol for the analog vs. 449.9 g/mol estimated for the target compound) suggest variations in solubility and bioavailability.

Data Table :

Property Target Compound Analog from
Molecular Formula C₂₄H₂₀ClN₃O₅ (estimated) C₂₃H₁₈ClN₃O₄
Molecular Weight ~449.9 g/mol 435.9 g/mol
Key Substituents 8-ethoxy, ethyl linker Unsubstituted chromene, propyl linker

Structural Analog: N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

Key Differences :

  • Core Structure: This analog retains the coumarin-carboxamide scaffold but replaces the pyridazinone moiety with a 4-methoxyphenethyl group.
  • Substituent Effects: The methoxy group on the phenethyl chain may confer distinct electronic properties compared to the chlorophenyl-pyridazinone system in the target compound. Implications:
  • Methoxy groups generally improve metabolic stability compared to ethoxy groups, suggesting divergent pharmacokinetic profiles .

Data Table :

Property Target Compound Analog from
Core Pharmacophore Pyridazinone + coumarin Coumarin + phenethylamine
Key Functional Groups 4-Chlorophenyl, 8-ethoxy 4-Methoxyphenethyl
Potential Bioactivity Enzyme inhibition (speculated) Antioxidant, anti-inflammatory (common in coumarins)

Structural Analog: 6-Chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide

Key Differences :

  • Complexity: This peptidomimetic analog integrates a pyrrolidinone and a chiral peptide-like backbone, unlike the simpler ethyl-pyridazinone linkage in the target compound.
  • Chlorine Position: The chloro substituent is on the chromene ring rather than the aryl-pyridazinone group. Implications:
  • The peptidomimetic structure may enhance target specificity for proteases or kinases but could introduce synthetic challenges .
  • Chlorine placement on the chromene (vs. pyridazinone) may alter electronic distribution and binding interactions .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what challenges arise during its multi-step synthesis?

  • Methodology : The synthesis typically involves coupling a pyridazinone intermediate (e.g., 3-(4-chlorophenyl)-6-oxopyridazine) with a coumarin-carboxamide derivative. Key steps include:

  • Alkylation : Reaction of the pyridazinone with ethyl bromoacetate in DMF using potassium carbonate as a base to introduce the ethyl spacer .
  • Amide coupling : Use of carbodiimide reagents (e.g., EDCI·HCl) with HOBt to conjugate the coumarin-3-carboxylic acid to the amine-terminated intermediate .
  • Purification : Flash chromatography (silica gel) and recrystallization (acetone/ethanol) are critical for isolating high-purity crystals suitable for X-ray diffraction .
    • Challenges : Low yields in coupling steps due to steric hindrance from the coumarin moiety; side reactions during alkylation require strict temperature control (0–5°C) .

Q. How is the compound’s structure confirmed, and what analytical techniques are prioritized?

  • Methodology :

  • Single-crystal X-ray diffraction : Provides unambiguous confirmation of stereochemistry and bond lengths, especially for the pyridazinone and coumarin moieties .
  • NMR spectroscopy : 1H and 13C NMR resolve overlapping signals from the ethyl spacer and ethoxy group (e.g., δ 1.35–1.45 ppm for CH3 in ethoxy, δ 4.10–4.30 ppm for OCH2) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ calculated for C25H22ClN3O5: 504.12) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the carboxamide coupling step?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to enhance reagent solubility .
  • Catalyst evaluation : Compare EDCI·HCl with alternative coupling agents (e.g., HATU) for efficiency .
  • Temperature optimization : Conduct kinetic studies at 25°C, 40°C, and 60°C to balance reaction rate and side-product formation .
    • Data-driven approach : Design a factorial experiment (solvent × catalyst × temperature) and analyze yields via HPLC .

Q. How should conflicting biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

  • Methodology :

  • Assay validation : Replicate cytotoxicity (MTT assay) and anti-inflammatory (COX-2 inhibition) tests under standardized conditions (e.g., cell line: HeLa vs. RAW 264.7) .
  • Dose-response studies : Test concentrations from 1 nM to 100 µM to identify off-target effects at higher doses .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
  • Molecular docking : Simulate binding to target proteins (e.g., PARP-1 or HDACs) using AutoDock Vina to prioritize in vitro assays .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across different studies?

  • Root cause analysis :

  • Assay variability : Compare protocols for cell viability (e.g., MTT vs. resazurin assays) .
  • Impurity effects : Re-examine compound purity (HPLC ≥98%) and stability (e.g., degradation in DMSO stock solutions) .
    • Resolution :
  • Inter-laboratory validation : Share samples with independent labs for blinded testing .
  • Meta-analysis : Pool data from multiple studies using standardized normalization methods .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。